2-(Azetidin-3-yloxy)-5-bromopyridine hydrochloride
Overview
Description
2-(Azetidin-3-yloxy)-5-bromopyridine hydrochloride is a chemical compound that features a pyridine ring substituted with a bromine atom and an azetidine ring connected via an oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azetidin-3-yloxy)-5-bromopyridine hydrochloride typically involves the formation of the azetidine ring followed by its attachment to the pyridine ring. One common method is the aza Paternò–Büchi reaction, which involves the [2 + 2] photocycloaddition of an imine and an alkene . Another method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves scalable versions of the laboratory methods mentioned above, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(Azetidin-3-yloxy)-5-bromopyridine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen or oxygen atoms.
Coupling Reactions: The azetidine ring can be functionalized further through coupling reactions such as the Suzuki–Miyaura cross-coupling.
Common Reagents and Conditions
Common reagents for these reactions include:
Nucleophiles: For substitution reactions.
Oxidizing and Reducing Agents: For oxidation and reduction reactions.
Boronic Acids: For Suzuki–Miyaura cross-coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce complex heterocyclic compounds.
Scientific Research Applications
2-(Azetidin-3-yloxy)-5-bromopyridine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of biologically active molecules, including potential drug candidates.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.
Biological Studies: It is used in studies involving the biological activity of azetidine-containing compounds.
Mechanism of Action
The mechanism of action of 2-(Azetidin-3-yloxy)-5-bromopyridine hydrochloride involves its interaction with specific molecular targets. The azetidine ring can interact with biological macromolecules, potentially inhibiting or modifying their function. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)pyrimidine Derivatives: These compounds also feature a pyridine ring and have been studied for their biological activities.
3-Pyrrole-substituted 2-azetidinones: These compounds contain an azetidine ring and have been synthesized using similar methods.
Uniqueness
2-(Azetidin-3-yloxy)-5-bromopyridine hydrochloride is unique due to its specific substitution pattern and the presence of both a bromine atom and an azetidine ring. This combination of features makes it a valuable compound for various synthetic and biological applications.
Properties
IUPAC Name |
2-(azetidin-3-yloxy)-5-bromopyridine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O.ClH/c9-6-1-2-8(11-3-6)12-7-4-10-5-7;/h1-3,7,10H,4-5H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHWQXKJDSUFMTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OC2=NC=C(C=C2)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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